5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride
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Description
5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride, also known as FMPSF, is a chemical compound with the molecular formula C6H5F2NO3S and a molecular weight of 209.17 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F2NO3S/c1-12-6-2-5 (13 (8,10)11)4 (7)3-9-6/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 209.17 . The compound is stored at a temperature of 4 degrees Celsius .Safety and Hazards
The safety information for 5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride indicates that it is a dangerous compound. The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Sulfonyl fluorides are generally known to react with amines, alcohols, and thiols, which are common functional groups in biological molecules .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other reactive species. For example, its reactivity might be enhanced under acidic conditions due to the presence of the sulfonyl fluoride group .
Properties
IUPAC Name |
5-fluoro-2-methoxypyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-6-2-5(13(8,10)11)4(7)3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPSQAARAFMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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